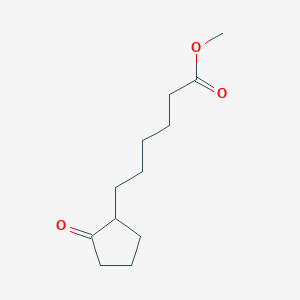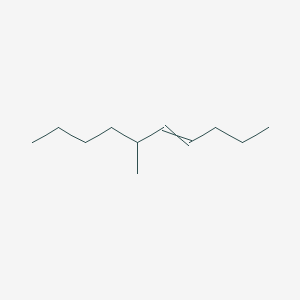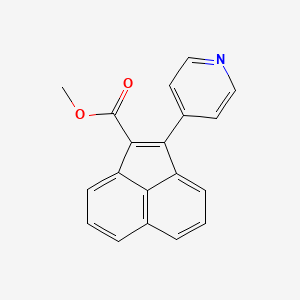![molecular formula C11H13N3O5S2 B14665857 3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid CAS No. 40726-04-3](/img/structure/B14665857.png)
3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid: is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a nitro group at the 6-position of the benzimidazole ring, a sulfanyl group linking the benzimidazole to a propane-1-sulfonic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol to introduce the sulfanyl group.
Sulfonation: Finally, the propane-1-sulfonic acid moiety is introduced through sulfonation reactions involving chlorosulfonic acid or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Addition: The sulfanyl group can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogens, nitrating agents.
Addition: Grignard reagents, organolithium compounds.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Halogenated Derivatives: From electrophilic substitution reactions.
Thioethers: From nucleophilic addition reactions.
科学研究应用
3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
作用机制
The mechanism of action of 3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The sulfanyl and sulfonic acid groups can enhance the compound’s solubility and facilitate its interaction with biological membranes.
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
6-Nitrobenzimidazole: Similar structure but lacks the sulfanyl and sulfonic acid groups.
2-Mercaptobenzimidazole: Contains a sulfanyl group but lacks the nitro and sulfonic acid groups.
Uniqueness
3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the nitro group enhances its reactivity, while the sulfanyl and sulfonic acid groups improve its solubility and potential for interaction with biological targets.
属性
CAS 编号 |
40726-04-3 |
|---|---|
分子式 |
C11H13N3O5S2 |
分子量 |
331.4 g/mol |
IUPAC 名称 |
3-[(6-nitro-1H-benzimidazol-2-yl)methylsulfanyl]propane-1-sulfonic acid |
InChI |
InChI=1S/C11H13N3O5S2/c15-14(16)8-2-3-9-10(6-8)13-11(12-9)7-20-4-1-5-21(17,18)19/h2-3,6H,1,4-5,7H2,(H,12,13)(H,17,18,19) |
InChI 键 |
MEOZLDGZCXUGDI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CSCCCS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



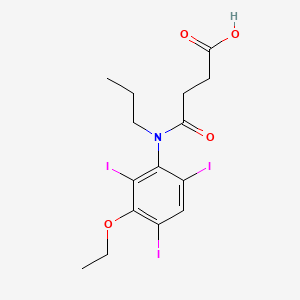
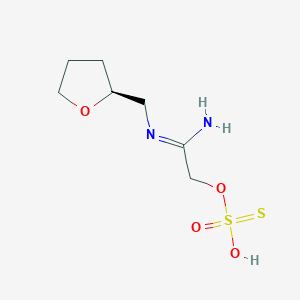
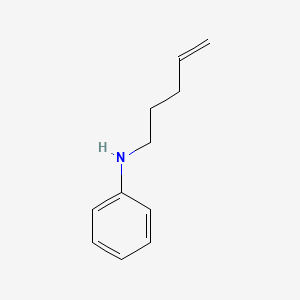
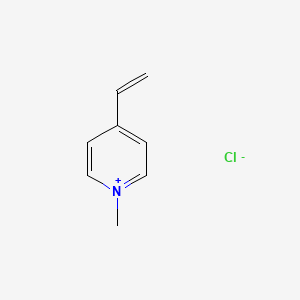
![1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide](/img/structure/B14665816.png)
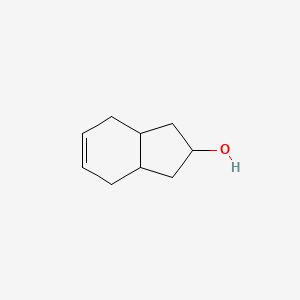
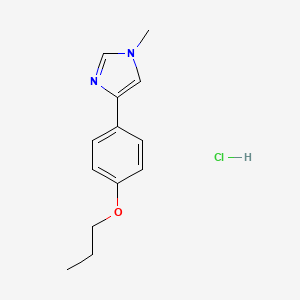
![1-[3,4-Dichlorophenyl]-3-[4-[[2-[diisopropylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]guanidine](/img/structure/B14665827.png)
